

# comparing binding affinities of L- and D-phosphopeptides to SH2 domains

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## Compound of Interest

Compound Name: *O-phospho-D-tyrosine*

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## L- vs. D-Phosphopeptides: A Comparative Guide to SH2 Domain Binding

For Researchers, Scientists, and Drug Development Professionals

Src Homology 2 (SH2) domains are crucial signaling modules that recognize and bind to specific phosphotyrosine (pY) residues within proteins, playing a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and oncogenesis. The stereochemistry of the peptide backbone, particularly the chirality of the amino acid residues, can significantly influence these protein-peptide interactions. This guide provides a comparative analysis of the binding affinities of L- and D-phosphopeptides to SH2 domains, supported by experimental data and detailed methodologies.

## Quantitative Comparison of Binding Affinities

While extensive research has characterized the binding of natural L-phosphopeptides to various SH2 domains, direct comparative studies quantifying the binding affinities of their D-enantiomers are less prevalent in the readily available scientific literature. SH2 domains have evolved to recognize L-amino acids, and it is generally expected that they would exhibit a strong preference for L-phosphopeptides over their D-counterparts. This preference is driven by the specific three-dimensional arrangement of amino acid residues in the SH2 domain's binding pocket, which forms a chiral environment complementary to L-peptides.

The following table summarizes representative binding affinities (dissociation constants, K<sub>d</sub>) for various L-phosphopeptides to different SH2 domains. A corresponding column for D-phosphopeptide binding affinities is included to highlight the data gap and to encourage further investigation in this area.

SH2 Domain	L-Phosphopeptide Sequence	Binding Affinity (K <sub>d</sub> ) of L-Phosphopeptide	Binding Affinity (K <sub>d</sub> ) of D-Phosphopeptide
Src	pYEEI	~0.6 μM[1]	Data not available
Lck	pYEEI	~4 μM[1]	Data not available
Grb2	pYVNV	Data not available	Data not available
PI3K (p85 N-SH2)	pYMXM	~0.3 μM[1]	Data not available
SHP2 (N-SH2)	pYVNV	Data not available	Data not available

Note: The binding affinities can vary depending on the experimental conditions and techniques used.

## Experimental Protocols

The determination of binding affinities between phosphopeptides and SH2 domains is commonly achieved through various biophysical techniques. The two most prominent methods are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

### Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., SH2 domain) immobilized on a sensor chip and an analyte (e.g., phosphopeptide) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon waves.

Detailed Methodology:

- Immobilization of the Ligand:

- The SH2 domain is covalently immobilized onto a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix) typically via amine coupling.
- The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
- The SH2 domain, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.
- Finally, any remaining active groups are deactivated with an injection of ethanolamine.
- Binding Analysis:
  - A series of concentrations of the L- or D-phosphopeptide (analyte) in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are injected over the immobilized SH2 domain.
  - The association and dissociation phases are monitored in real-time, generating a sensorgram for each concentration.
- Data Analysis:
  - The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_d = k_d/k_a$ ).

## Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), enthalpy ( $\Delta H$ ), and entropy ( $\Delta S$ ).

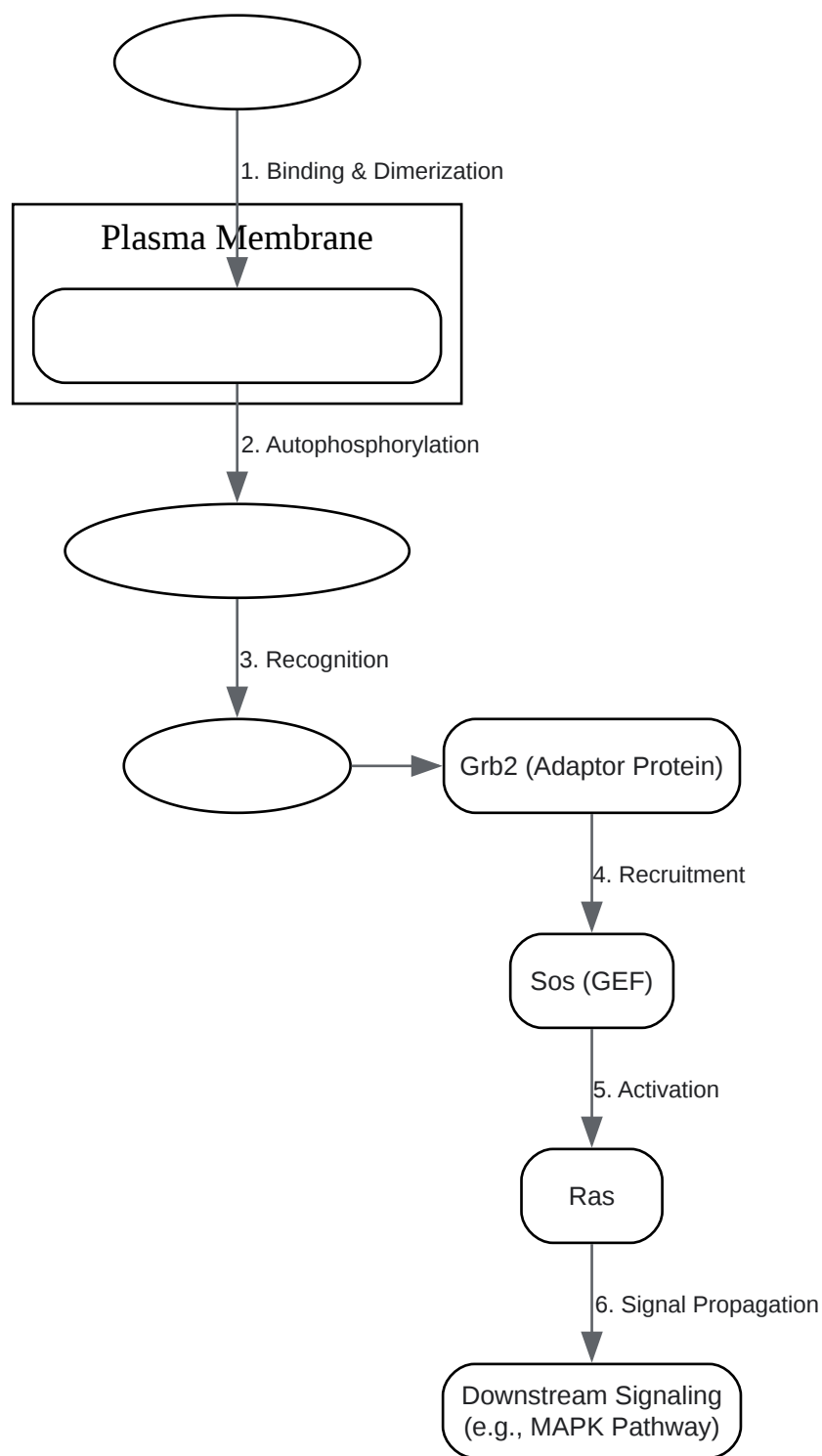
Detailed Methodology:

- Sample Preparation:
  - The SH2 domain is placed in the sample cell of the calorimeter.

- The L- or D-phosphopeptide is loaded into the titration syringe at a concentration typically 10-20 times that of the SH2 domain.
- Both the protein and the peptide must be in the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heat of dilution effects.
- Titration:
  - A series of small, precise injections of the phosphopeptide from the syringe into the sample cell containing the SH2 domain are performed.
  - The heat released or absorbed during each injection is measured relative to a reference cell containing only buffer.
- Data Analysis:
  - The heat change per injection is plotted against the molar ratio of peptide to protein.
  - The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters:  $K_d$ ,  $n$ , and  $\Delta H$ . The entropy change ( $\Delta S$ ) can then be calculated using the equation:  $\Delta G = \Delta H - T\Delta S = -RT\ln(K_a)$ , where  $K_a = 1/K_d$ .

## Visualizations

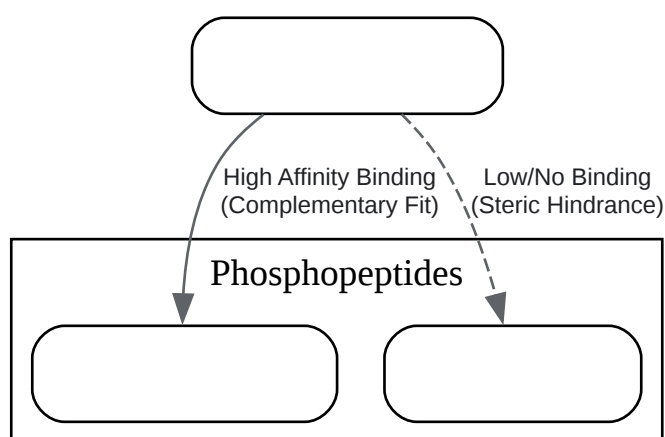
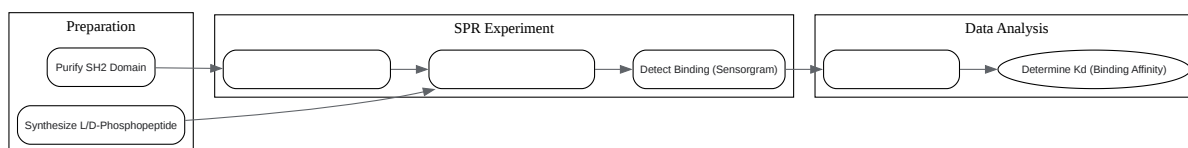
### Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling



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Caption: A simplified signaling pathway initiated by a Receptor Tyrosine Kinase (RTK).

## Experimental Workflow: Surface Plasmon Resonance (SPR)



Conclusion: SH2 domains exhibit a strong preference for L-phosphopeptides.

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## References

- 1. [pnas.org](https://pnas.org) [[pnas.org](https://pnas.org)]

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